Mitochonic acid 5
Overview
Description
Mitochonic Acid 5 (MA-5) is a derivative of the plant hormone indole-3-acetic acid12. It has been found to bind to mitochondria and ameliorate renal tubular and cardiac myocyte damage2. MA-5 modulates mitochondrial ATP synthesis12 and reduces mitochondrial apoptosis via upregulation of mitophagy1. It regulates mitophagy via Bnip3 through the MAPK-ERK-Yap signaling pathway1.
Synthesis Analysis
The specific synthesis process of MA-5 is not detailed in the available resources. However, it is known that MA-5 is a derivative of the plant hormone indole-3-acetic acid3.
Molecular Structure Analysis
The molecular formula of MA-5 is C18H13F2NO34. The exact mass is 329.09 and the molecular weight is 329.304.
Chemical Reactions Analysis
The specific chemical reactions involving MA-5 are not detailed in the available resources. However, it is known that MA-5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain2.
Physical And Chemical Properties Analysis
The physical and chemical properties of MA-5 are not detailed in the available resources. However, it is known that the molecular formula of MA-5 is C18H13F2NO34. The exact mass is 329.09 and the molecular weight is 329.304.
Scientific Research Applications
Duchenne Muscular Dystrophy and Parkinson’s Disease : MA-5 enhances mitochondrial ATP production and extends the lifespan of disease models like "Mitomouse". It's shown to improve symptoms in Duchenne muscular dystrophy (DMD) and Parkinson’s disease (PD) models by alleviating movement decline, muscular tone, mitochondrial fragmentation, and calcium accumulation. MA-5 also suppresses rotenone-induced mitochondria reactive oxygen species (ROS) increase and nuclear destruction in body wall muscles (Wu et al., 2022).
Mitochondrial Diseases : MA-5, as a derivative of the plant hormone indole-3-acetic acid, enhances ATP production, improving the survival of fibroblasts from patients with various mitochondrial diseases under stress-induced conditions. It also increases the survival of mitochondrial disease fibroblasts even under the inhibition of oxidative phosphorylation or the electron transport chain (Suzuki et al., 2015).
ATP Synthase Oligomerization : In a study involving 25 cases of fibroblasts from various genetic mutations, MA-5 showed a cell protective effect in 96% of cases. It facilitates mitochondrial ATP production and reduces ROS independently of the Electron Transport Chain (ETC) by facilitating ATP synthase oligomerization and supercomplex formation (Matsuhashi et al., 2017).
Neuronal Inflammation : MA-5 attenuates TNF-α-mediated neuronal inflammation via activating Parkin-related mitophagy and augmenting the AMPK–Sirt3 pathways. It reduces inflammation response and sustains cellular energy metabolism, highlighting its potential as an effective drug against neuroinflammation (Huang et al., 2019).
Osteoarthritis : MA-5 inhibits excessive reactive oxygen species production and improves human chondrocyte survival by upregulating SIRT3-mediated, Parkin-dependent mitophagy, indicating its potential in treating osteoarthritis-related mitochondrial dysfunction (Xin et al., 2022).
Peritoneal Fibrosis : In a study on a peritoneal fibrosis mouse model, MA-5 demonstrated potential therapeutic effects against peritoneal fibrosis by suppressing macrophage infiltration and oxidative stress, thereby restoring mitochondrial function (Inoue et al., 2021).
Renal Tubular and Cardiac Myocyte Damage : MA-5 binds to mitochondria and ameliorates damage in renal tubular and cardiac myocytes. It functions differently from antioxidant therapy and could be a novel therapeutic drug for cardiac and renal diseases associated with mitochondrial dysfunction (Suzuki et al., 2016).
Microglial Cells in Neuroinflammation : MA-5 promotes the survival of microglial cells via Mfn2-associated mitophagy in response to lipopolysaccharide-induced inflammation, suggesting its role in preventing the development of neuroinflammation associated with nervous system diseases (Tan et al., 2022).
Safety And Hazards
Future Directions
MA-5 has shown potential in ameliorating mitochondrial dysfunction in Duchenne Muscular Dystrophy and Parkinson’s Disease models6. It has broad mitochondrial homing and MINOS stabilizing activity in metazoans3. Further research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitochonic acid 5 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.